3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide
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Overview
Description
3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide: is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reactions: One common method for synthesizing isoxazole derivatives involves the (3+2) cycloaddition reaction between nitrile oxides and alkynes.
Regioselective Synthesis: Another method involves the reaction of terminal alkynes with n-butyllithium followed by aldehydes, molecular iodine, and hydroxylamine.
Industrial Production Methods: Industrial production of isoxazole derivatives typically involves large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). recent advancements have focused on developing metal-free synthetic routes to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Isoxazole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of isoxazole rings can lead to the formation of amines or other reduced derivatives.
Substitution: Isoxazoles can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products:
Oxidation: Oxidized isoxazole derivatives.
Reduction: Amines or other reduced compounds.
Substitution: Isoxazole derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is used as a building block in organic synthesis due to its reactivity and ability to form various derivatives .
Biology and Medicine: Isoxazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents .
Industry: In the materials science field, isoxazole derivatives are used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
- 3,5-Dimethyl-4-nitroisoxazole
- 3,5-Dimethyl-4-phenylisoxazole
- 3,5-Dimethyl-4-isoxazolecarboxylic acid
Uniqueness: 3,5-dimethyl-N-(prop-2-en-1-yl)-1,2-oxazole-4-carboxamide is unique due to its allyl group, which imparts distinct reactivity and biological activity compared to other isoxazole derivatives .
Properties
IUPAC Name |
3,5-dimethyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-4-5-10-9(12)8-6(2)11-13-7(8)3/h4H,1,5H2,2-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSRNVDWILECJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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